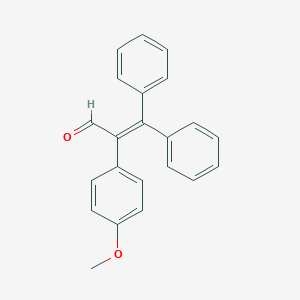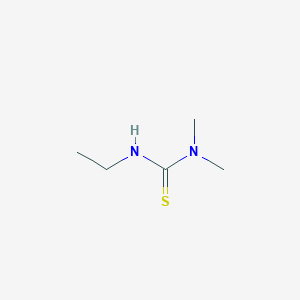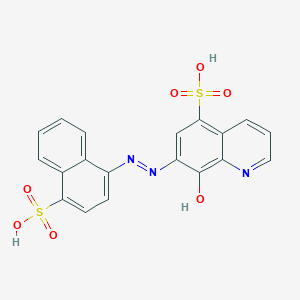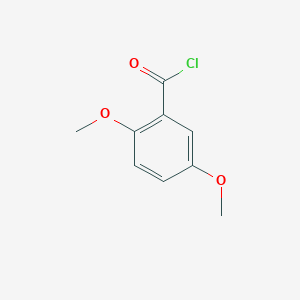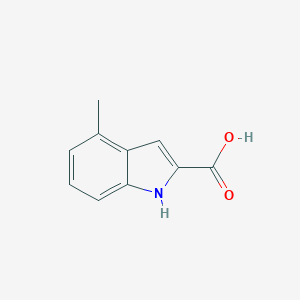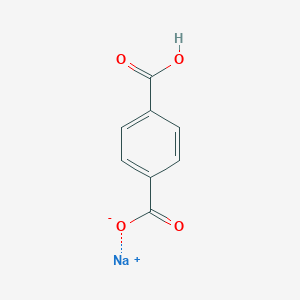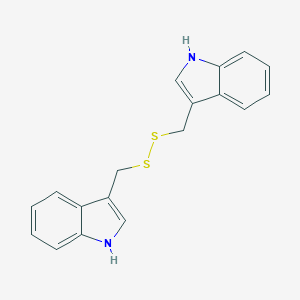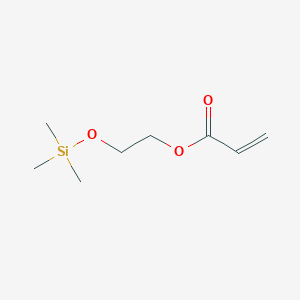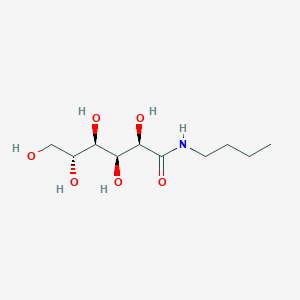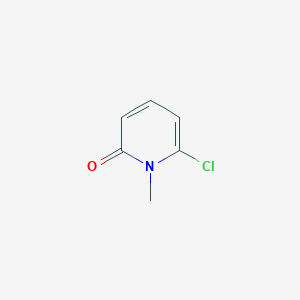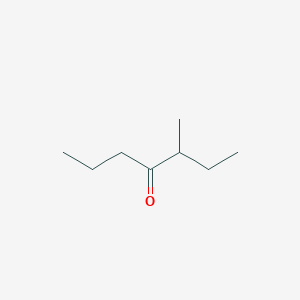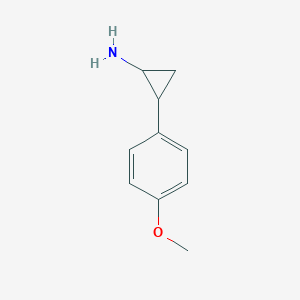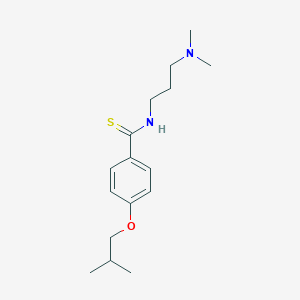
Benzamide, N-(3-dimethylaminopropyl)-p-isobutoxythio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-dimethylaminopropyl)-p-isobutoxythio- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is also known as DMABIT and is used in scientific research for various purposes.
Wissenschaftliche Forschungsanwendungen
DMABIT is used in scientific research for various purposes, including the study of enzyme kinetics and the development of new drugs. It is also used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, DMABIT is used in the synthesis of other compounds, such as fluorescent dyes and pharmacological agents.
Wirkmechanismus
The mechanism of action of DMABIT is not fully understood, but it is believed to interact with proteins and nucleic acids. It has been shown to bind to DNA and RNA, and it may also interact with enzymes involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
DMABIT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase and reverse transcriptase enzymes. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. Additionally, DMABIT has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMABIT in lab experiments is its high solubility in water and organic solvents. It is also relatively easy to synthesize and is commercially available. However, one limitation of using DMABIT is its potential toxicity, which can affect the results of experiments. Additionally, DMABIT may not be suitable for all types of experiments, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
For the study of DMABIT include the development of new drugs and the study of its interaction with proteins and nucleic acids.
Synthesemethoden
DMABIT is synthesized by reacting isobutyl chloroformate with 3-dimethylaminopropylamine and then reacting the resulting product with potassium thiocyanate. The final product is obtained by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
16575-30-7 |
|---|---|
Produktname |
Benzamide, N-(3-dimethylaminopropyl)-p-isobutoxythio- |
Molekularformel |
C16H26N2OS |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-4-(2-methylpropoxy)benzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-13(2)12-19-15-8-6-14(7-9-15)16(20)17-10-5-11-18(3)4/h6-9,13H,5,10-12H2,1-4H3,(H,17,20) |
InChI-Schlüssel |
WHKGPXOSXUGKSE-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)COC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Andere CAS-Nummern |
16575-30-7 |
Synonyme |
N-[3-(Dimethylamino)propyl]-p-(isobutoxy)thiobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



